2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride
Description
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFN.ClH/c12-10-4-1-5-11(13)9(10)7-8-3-2-6-14-8;/h1,4-5,8,14H,2-3,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REBMQIXDPWDKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CC2=C(C=CC=C2Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1172990-48-5 | |
| Record name | 2-[(2-chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material Synthesis
The key aromatic precursor, 2-chloro-6-fluorobenzyl chloride , is typically prepared via chlorination and fluorination steps on suitable aromatic precursors or via halogen exchange reactions. The process involves:
- Electrophilic halogenation of 2-fluorobenzene derivatives,
- Chlorination using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride.
Synthesis of 2-Chloro-6-fluorobenzyl Chloride
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Chlorination | Cl₂, FeCl₃ catalyst, room temperature | Selectively chlorinate at the benzyl position |
| Fluorination | Electrophilic fluorination agents (e.g., Selectfluor) | Introduces fluorine at the 6-position |
Nucleophilic Substitution with Pyrrolidine
Reaction Conditions
The benzyl chloride reacts with pyrrolidine via nucleophilic substitution (SN2 mechanism):
- Reagents: 2-chloro-6-fluorobenzyl chloride, pyrrolidine,
- Solvent: Dichloromethane (DCM) or ethanol,
- Base: Sodium hydroxide or potassium carbonate to neutralize HCl formed,
- Temperature: Ambient to slightly elevated (20–40°C),
- Time: Several hours to ensure complete conversion.
Process Details
- The benzyl chloride is added dropwise to a stirred solution of pyrrolidine and base,
- The mixture is maintained under inert atmosphere to prevent side reactions,
- Post-reaction, the mixture is washed, dried, and concentrated.
Purification
- Crude product is purified via recrystallization from ethanol or through chromatography,
- The free base is then converted to the hydrochloride salt by treatment with gaseous HCl or HCl in ethanol.
Hydrochloride Salt Formation
The free base is reacted with hydrogen chloride:
- Method: Bubbling gaseous HCl into the solution or adding HCl solution,
- Conditions: Cold temperature (0–5°C) to control exothermicity,
- Isolation: The precipitated hydrochloride salt is filtered, washed, and dried.
Process Optimization and Scale-up
Industrial Scale Synthesis
Patent WO2008137087A1 highlights scalable processes involving:
- Continuous flow reactors for safer handling of reactive intermediates,
- Use of non-corrosive, inexpensive reagents,
- Recrystallization from ethanol/methanol mixtures to obtain high purity.
Reaction Data Table
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Benzyl chloride synthesis | Cl₂, FeCl₃ | Aromatic precursor | Room temp | Several hours | >80% | Selective halogenation |
| Nucleophilic substitution | Pyrrolidine, NaOH | DCM/EtOH | 20–40°C | 4–8 hours | 75–85% | Inert atmosphere |
| Salt formation | HCl gas | Ethanol | 0–5°C | 1–2 hours | >90% | Precipitation |
Research Findings & Innovations
- Catalyst Use: Platinum-based catalysts (e.g., platinum on carbon) are employed in hydrogenation steps to prepare chiral intermediates, as per patent WO2008137087A1, enhancing stereoselectivity and purity.
- Cost-Effectiveness: Utilizing inexpensive starting materials like 2-methylpyrroline and optimizing reaction conditions reduces overall costs.
- Safety & Scalability: Mild reaction conditions, use of non-corrosive reagents, and continuous processing methods improve safety and scalability.
Summary of Key Preparation Methods
| Method Type | Description | Advantages | References |
|---|---|---|---|
| Direct Nucleophilic Substitution | Benzyl chloride + pyrrolidine in organic solvent | Simple, scalable | WO2008137087A1 |
| Catalytic Hydrogenation | Hydrogenation of pyrrolidine precursors | Stereoselectivity, purity | WO2008137087A1 |
| One-Pot Reactions | Sequential reactions in a single vessel | Cost-effective, less waste | WO2008137087A1 |
Scientific Research Applications
2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (R)-2-(2-Chloro-6-fluorophenyl)pyrrolidine hydrochloride with analogous pyrrolidine derivatives, focusing on substituent variations, molecular properties, and applications:
*Molecular weights estimated based on substituent contributions.
Structural and Functional Insights
- Halogen vs. For example, (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl’s methyl group increases hydrophobicity, which may improve membrane permeability but reduce target specificity .
- Stereochemical Impact : Enantiomeric differences (e.g., S-configuration in 1381928-83-1 vs. R-configuration in the target compound) can significantly alter binding affinities in chiral environments, such as enzyme active sites .
- Pyrrolidine Core Modifications : Compounds like (2R)-2-methylpyrrolidine HCl lack the aryl moiety entirely, limiting their utility in applications requiring aromatic stacking interactions .
Biological Activity
2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : C₁₁H₁₄ClF
- Molecular Weight : Approximately 213.68 g/mol
- CAS Number : 1092277-10-5
- Structure : The compound consists of a pyrrolidine ring substituted with a 2-chloro-6-fluorophenyl group, which enhances its lipophilicity and receptor binding affinity .
The biological activity of 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. Its halogen substituents (chlorine and fluorine) contribute to its ability to modulate the activity of these targets, leading to diverse biological effects:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It can bind to receptors, potentially influencing neurotransmitter systems and other signaling pathways .
Biological Activity
Research has indicated several areas where 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride exhibits notable biological activity:
- Antimicrobial Properties : Similar compounds have shown antibacterial and antifungal activities. The presence of halogen substituents is often linked to enhanced bioactivity against various microbial strains .
- Potential Antidepressant Effects : Compounds in the pyrrolidine class have been investigated for their effects on neurotransmitter systems, suggesting that this compound could have antidepressant properties similar to other tertiary amines .
- Antitumor Activity : Preliminary studies indicate potential antitumor effects through modulation of cancer-related pathways, particularly involving protein interactions that regulate cell growth and apoptosis .
Case Studies
Several studies have highlighted the biological activity of pyrrolidine derivatives, including 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine hydrochloride:
- A study on pyrrolidine alkaloids demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that structural modifications can enhance efficacy .
- Another investigation focused on the synthesis of new derivatives showed promising results in inhibiting specific enzymes linked to cancer progression .
Comparative Analysis
| Property | 2-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidine Hydrochloride | Similar Pyrrolidine Derivatives |
|---|---|---|
| Molecular Weight | Approximately 213.68 g/mol | Varies (typically around 200-250 g/mol) |
| Antibacterial Activity | Moderate to good against various strains | Varies; some show higher efficacy |
| Antidepressant Potential | Investigated; potential effects noted | Commonly explored in similar compounds |
| Antitumor Activity | Preliminary evidence suggests potential | Many derivatives show varied results |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
